molecular formula C10H17NO2 B580262 4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one CAS No. 16112-45-1

4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one

Cat. No.: B580262
CAS No.: 16112-45-1
M. Wt: 183.251
InChI Key: ZNZLNJSUPNXSMX-UHFFFAOYSA-N
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Description

4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one (CAS 16112-45-1) is a spirocyclic chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . This compound belongs to a class of 1-oxa-3-azaspiro[4.5]decan-2-one derivatives that have been identified in patent research as having significant therapeutic potential, specifically as neuropeptide Y5 receptor antagonists for the treatment and prophylaxis of eating disorders, including binge eating and obesity . Its spirocyclic architecture, featuring a cyclohexane ring fused to an oxazolidinone heterocycle, makes it a valuable and versatile scaffold in medicinal chemistry for the design and synthesis of novel bioactive molecules . The calculated physical properties of this compound include a density of 1.087 g/cm³ and a boiling point of approximately 372°C at 760 mmHg . Researchers utilize this compound as a key synthetic intermediate. Its structure allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs . The related SHP2 allosteric inhibitor PB17-026-01, which also contains a spirocyclic azaspirodecanone core, demonstrates the importance of this structural motif in developing potent inhibitors for therapeutic targets, highlighting the broader applicability of such scaffolds . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16112-45-1

Molecular Formula

C10H17NO2

Molecular Weight

183.251

IUPAC Name

4-ethyl-1-oxa-3-azaspiro[4.5]decan-2-one

InChI

InChI=1S/C10H17NO2/c1-2-8-10(13-9(12)11-8)6-4-3-5-7-10/h8H,2-7H2,1H3,(H,11,12)

InChI Key

ZNZLNJSUPNXSMX-UHFFFAOYSA-N

SMILES

CCC1C2(CCCCC2)OC(=O)N1

Synonyms

1-Oxa-3-azaspiro[4.5]decan-2-one,4-ethyl-(8CI)

Origin of Product

United States

Elucidation of Molecular Structure and Conformational Analysis

Spectroscopic Characterization for Structural Proof

The molecular structure of 4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one (Figure 1) is unequivocally established through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides complementary information, which, when integrated, offers a complete picture of the compound's constitution.

Chemical structure of this compound
Figure 1. Chemical Structure of this compound. nih.gov

NMR spectroscopy is the cornerstone for elucidating the intricate carbon and proton framework of this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's conformation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals corresponding to the ethyl group and the protons on the spirocyclic core. The ethyl group would present as a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-), with their coupling revealing their connectivity. The protons on the cyclohexane (B81311) ring would likely appear as a complex series of overlapping multiplets in the aliphatic region. The methylene protons of the oxazolidinone ring are also expected to show distinct signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon environments. Key signals would include the carbonyl carbon (C=O) of the lactam, typically in the downfield region (170-180 ppm), the spiro carbon, and the carbons of the cyclohexane and ethyl groups. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is crucial for tracing the connectivity of protons within the cyclohexane ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is instrumental in piecing together the entire molecular structure, including the connectivity around the quaternary spiro center and the lactam moiety.

Conformational studies using Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of protons, helping to determine the preferred conformation of the cyclohexane ring (e.g., chair conformation) and the relative orientation of the substituents.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~175
Spiro Carbon-~90
N-CH (Oxazolidinone)~4.2 (d)~60
O-CH₂ (Oxazolidinone)~3.8 (m)~70
N-CH₂ (Ethyl)~3.4 (q)~40
CH₃ (Ethyl)~1.2 (t)~14
Cyclohexane Carbons-~20-40
Cyclohexane Protons~1.3-1.8 (m)-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₇NO₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (183.25 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several characteristic pathways, including:

Loss of the ethyl group: A significant fragment would be expected at [M-29]⁺, corresponding to the loss of the ethyl radical (•CH₂CH₃).

Decarbonylation: Cleavage of the carbonyl group could lead to the loss of CO (28 Da).

Ring opening of the oxazolidinone: This could lead to a variety of smaller fragments.

Cleavage of the cyclohexane ring: Fragmentation of the carbocyclic ring can also occur.

Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity
183[M]⁺ (Molecular Ion)
154[M - C₂H₅]⁺
155[M - CO]⁺
126[M - C₂H₅ - CO]⁺
98Fragments from cyclohexane ring cleavage

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the cyclic carbamate (B1207046) (lactam) carbonyl group.

Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
C=O (Lactam)1730-1750Strong, Sharp
C-N Stretch1200-1350Medium
C-O Stretch (Ether)1050-1150Strong
C-H Stretch (Aliphatic)2850-2960Strong

The presence of a strong band in the 1730-1750 cm⁻¹ region would be a clear indicator of the five-membered lactam ring. nih.gov The C-O stretching of the ether linkage within the oxazolidinone ring and the various C-H stretching and bending vibrations of the aliphatic portions of the molecule would also be visible. nih.gov

Stereochemical Investigations

The spirocyclic nature of this compound introduces a chiral center at the spiro carbon (C-5). Additionally, the C-4 carbon bearing the ethyl group is also a stereocenter. This gives rise to the possibility of multiple stereoisomers.

The determination of the relative stereochemistry of the two chiral centers can often be inferred from 2D NOE NMR experiments, which can show through-space interactions between protons on the ethyl group and protons on the cyclohexane ring.

The determination of the absolute configuration of each stereocenter requires more specialized techniques. X-ray crystallography of a single crystal of one of the enantiomers is the most definitive method for determining both the relative and absolute stereochemistry. In the absence of suitable crystals, chiral derivatization followed by NMR analysis or comparison of experimental circular dichroism (CD) spectra with theoretically calculated spectra can also be employed.

Since this compound is a chiral molecule, it is essential to determine its enantiomeric purity, typically expressed as enantiomeric excess (% ee). This is commonly achieved using chiral chromatography techniques.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating enantiomers. A solution of the compound is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Chiral Gas Chromatography (GC): For volatile compounds, chiral GC using a chiral capillary column can also be used to separate and quantify the enantiomers.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Conformational Dynamics of the Spiro[4.5]decan-2-one Ring System

The cyclohexane ring in the spiro[4.5]decane system is not static but undergoes a rapid conformational interchange between two chair forms, a process known as a chair flip or ring inversion. wikipedia.org This process is of fundamental importance as it leads to the exchange of axial and equatorial substituent positions. wikipedia.org During a ring flip, the cyclohexane ring passes through several higher-energy transition states and intermediates, including the half-chair and the twist-boat conformations. wikipedia.org

The energy barrier for the ring flip in unsubstituted cyclohexane is a well-established value, approximately 10-11 kcal/mol (42-46 kJ/mol). wikipedia.org This activation energy is low enough that the inversion occurs rapidly at room temperature, with a rate constant of about 10^5 s⁻¹ wikipedia.org For substituted cyclohexanes, the energy barrier for the ring flip can be influenced by the nature and position of the substituents. In the case of this compound, the spiro-fusion to the oxazolidinone ring and the presence of the ethyl group can modulate the precise kinetics of this process.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a key experimental technique used to study such conformational exchange processes. iaea.org By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the coalescence temperature, which can then be used to calculate the free energy of activation (ΔG‡) for the ring-flipping process. iaea.org For many spiroheterocyclic systems, these activation energies have been found to be in a similar range to those of simple cyclohexanes. For example, a dynamic NMR study of certain spiro-heterocyclic systems containing a 1,2,4-triazolidine (B1236624) moiety reported free energies of activation for dynamic processes to be in the range of 55-64 kJ/mol. iaea.org While specific experimental data for this compound is not available, the energy barrier for the cyclohexane ring flip is expected to be of a similar magnitude.

Table 1: Representative Energy Barriers for Cyclohexane Ring Inversion

Compound/SystemMethodActivation Energy (kcal/mol)Activation Energy (kJ/mol)
CyclohexaneNMR Spectroscopy10.845
Substituted CyclohexanesVarious Methods~10-12~42-50
trans-1,2-CHCAAComputational6.2626.2
cis-1,2-CHCAAComputational10.4943.9

Note: The data for CHCAA (1,2-cyclohexanecarboxylic acid amide) isomers are included to illustrate the effect of substitution on the ring inversion barrier and are not directly from the target molecule. nih.gov

In a substituted cyclohexane, the two chair conformers are often not of equal energy. libretexts.org The thermodynamic preference for a substituent to occupy the more sterically favored equatorial position over the more hindered axial position is quantified by its A-value. wikipedia.org The A-value represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. wikipedia.org

For the ethyl group on the cyclohexane portion of this compound, the A-value is a critical determinant of the conformational equilibrium. The established A-value for an ethyl group on a cyclohexane ring is approximately 1.8 kcal/mol. libretexts.org This positive A-value indicates a strong preference for the ethyl group to reside in the equatorial position to minimize steric strain. This strain in the axial position arises from 1,3-diaxial interactions, where the axial substituent experiences steric repulsion with the axial hydrogen atoms on the same side of the ring. libretexts.org

Table 2: A-Values for Selected Substituents on a Cyclohexane Ring

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)
-H00
-CH₃ (Methyl)1.77.1
-CH₂CH₃ (Ethyl)1.87.5
-CH(CH₃)₂ (Isopropyl)2.29.2
-C(CH₃)₃ (tert-Butyl)~5.0~21
-F (Fluoro)0.241.0
-Cl (Chloro)0.532.2
-Br (Bromo)0.482.0
-I (Iodo)0.472.0

Source: Data derived from various sources on conformational analysis. libretexts.orgwikipedia.org

Reaction Mechanisms and Chemical Transformations of 4 Ethyl 1 Oxa 3 Azaspiro 4.5 Decan 2 One Analogues

Mechanisms of Spirocyclic Ring Formation

The construction of the spirocyclic framework characteristic of 4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one analogues can be achieved through various synthetic strategies. Key among these are intramolecular C-H insertion reactions, radical-mediated cyclizations, and cycloaddition pathways, each offering distinct advantages in terms of stereocontrol and functional group tolerance.

Intramolecular C-H Insertion Reactions

Intramolecular C-H insertion reactions represent a powerful and atom-economical method for the synthesis of cyclic and spirocyclic compounds. In the context of oxazolidinone-containing spirocycles, transition-metal catalysis, particularly with rhodium(II) complexes, has proven to be highly effective.

The reaction typically involves the generation of a metal-carbene intermediate from a diazo compound. This electrophilic carbene then undergoes an intramolecular C-H insertion into a suitably positioned C-H bond, leading to the formation of the spirocyclic ring system. For instance, the rhodium(II)-catalyzed intramolecular C-H insertion of carbamates has been shown to be a stereospecific method for producing oxazolidinones. wikipedia.orgnih.gov This approach allows for the creation of chiral α-branched amines from optically pure starting materials with no loss of enantiomeric excess. wikipedia.org

The general mechanism involves the reaction of a diazo-containing substrate with a rhodium(II) catalyst to form a rhodium-carbene species. This is followed by the intramolecular insertion of the carbene into a C-H bond on the cycloalkane ring, leading to the formation of the spiro-oxazolidinone. The choice of catalyst and ligands can influence the efficiency and selectivity of the reaction.

CatalystSubstrate TypeProduct TypeKey Features
Rhodium(II) CarboxylatePrimary CarbamatesChiral α-Branched AminesStereospecific, no loss of enantiomeric excess. wikipedia.org
Rhodium(II) Acetate (B1210297)Diazo AmidesNitrogen-Containing HeterocyclesEfficient C-C bond formation. chemsrc.com

Radical-Mediated Cyclizations

Radical-mediated cyclizations offer a complementary approach to the synthesis of spirooxazolidinone analogues. These reactions often utilize a metal oxidant, such as manganese(III) acetate, to generate a radical species that subsequently undergoes an intramolecular cyclization. nih.govrsc.org This method is particularly useful for constructing sterically congested carbon-carbon bonds. researchgate.net

The process is initiated by the oxidation of a suitable precursor, often a β-keto amide or a related enolizable carbonyl compound, by manganese(III) acetate to form an α-oxoalkyl radical. wikipedia.orgnih.gov This radical can then add to a tethered alkene, initiating the cyclization process. The resulting cyclized radical can then be further oxidized to a cation or undergo other termination steps to yield the final spirocyclic product. wikipedia.org The use of manganese(III) acetate is advantageous as it can promote both the initial radical formation and the subsequent oxidation of the cyclized radical. nih.gov

Thiol-mediated acyl radical cyclizations have also been employed for the synthesis of spiro compounds, demonstrating the versatility of radical-based methodologies in constructing these complex architectures. nih.gov

ReagentSubstrate TypeProduct TypeKey Features
Manganese(III) AcetateN-(ω-Alkenyl)-3-oxobutanamidesBicyclomacrocyclic AmidesOxidative intramolecular radical cyclization. researchgate.netlookchem.com
Manganese(III) AcetateDensely functionalized substratesCyclopentane-lactonesHigh levels of stereocontrol. nih.govresearchgate.net
t-DodecanethiolEnone-aldehydesSpiro CompoundsThiol-mediated acyl radical cyclization. nih.gov

Cycloaddition Pathways

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, provide a powerful and convergent strategy for the synthesis of spirooxazolidinone analogues and related heterocyclic systems. nih.govchemtube3d.com These reactions involve the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring. nih.gov

In the context of spirooxazolidinone synthesis, a common approach involves the reaction of a nitrone, serving as the 1,3-dipole, with an appropriate alkene dipolarophile. The regioselectivity and stereoselectivity of the cycloaddition can often be controlled by the nature of the substituents on both the dipole and the dipolarophile. rsc.orgchesci.comrsc.org For instance, the [3+2] cycloaddition of azomethine ylides with various dipolarophiles is a well-established method for constructing spiro-pyrrolidine and spiro-oxazolidine (B91167) ring systems. nih.govresearchgate.net

Another relevant pathway is the [3+2] annulation of azadienes with haloalcohols, which has been shown to produce highly functionalized spiro-oxazolidines with excellent regioselectivity under mild, transition-metal-free conditions. nih.gov Similarly, the [3+2] cycloaddition of cyclopropylamines with olefins, facilitated by photocatalysis and organocatalysis, has been used to synthesize 2-amino-spiro[4.5]decane-6-ones. uni.lu

Reaction TypeReactantsProduct TypeKey Features
1,3-Dipolar CycloadditionNitrones and AlkenesIsoxazolidinesForms five-membered rings. rsc.orgchemtube3d.comchesci.com
[3+2] CycloadditionAzomethine Ylides and DipolarophilesSpiro-pyrrolidines/oxazolidinesConstruction of spiro-heterocycles. nih.govresearchgate.net
[3+2] AnnulationAzadienes and HaloalcoholsSpiro-oxazolidinesHigh regioselectivity, metal-free. nih.gov
[3+2] CycloadditionCyclopropylamines and Olefins2-Amino-spiro[4.5]decane-6-onesPhotocatalytic and organocatalytic. uni.lu

Chemical Reactivity Profiles

The reactivity of the spiro-oxazolidinone core is of significant interest for further functionalization and the generation of diverse molecular architectures. Oxidation and reduction reactions are fundamental transformations that can be used to modify the spirocyclic scaffold.

Oxidation Reactions and Product Characterization

The oxidation of spirooxazolidinone analogues can lead to a variety of products, depending on the oxidant and the specific structure of the starting material. The oxazolidinone ring itself can be susceptible to oxidation, as can other functional groups within the molecule.

Aerobic oxidative N-acylation of oxazolidinones using N-heterocyclic carbene (NHC) catalysis represents a green chemistry approach to modify the nitrogen atom of the oxazolidinone ring. chemrxiv.org This method avoids harsh reagents and generates water as the only byproduct. chemrxiv.org

The oxidation of related spirocyclic systems provides insights into potential reaction pathways. For example, the one-electron oxidation of 8-oxo-7,8-dihydroguanosine, which contains a heterocyclic ring system, leads to the formation of a spiroiminodihydantoin product, characterized by NMR and mass spectrometry. nih.gov Microbiological oxidation has also been employed for the selective oxidation of spirolactones, demonstrating the potential for biocatalytic approaches in the functionalization of these molecules. nih.gov

Characterization of the oxidation products is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to elucidate the structure of the newly formed compounds.

Oxidation MethodSubstrate TypeProduct TypeCharacterization Methods
Aerobic Oxidative NHC CatalysisOxazolidinonesN-acylated OxazolidinonesNot specified in the provided text. chemrxiv.org
One-electron Oxidation8-Oxo-7,8-dihydroguanosineSpiroiminodihydantoin nucleosideNMR, ESI-MS/MS. nih.gov
Microbiological OxidationCanrenone (a spirolactone)15α-HydroxycanrenoneComparison with a known metabolic product. nih.gov

Reduction Reactions and Regioselectivity

The reduction of the carbonyl group within the oxazolidinone ring or other reducible functionalities in spirooxazolidinone analogues can be achieved using various reducing agents. The regioselectivity of these reductions is a critical aspect, particularly when multiple reducible groups are present.

L-Selectride, a bulky and stereoselective reducing agent, has been shown to be effective for the diastereoselective reduction of related heterocyclic systems. nih.govwikipedia.org For instance, the reduction of N-tert-butanesulfinyl ketimine esters with L-Selectride proceeds with high regio- and diastereoselectivity to afford α-amino acids. nih.gov Similarly, the reduction of (5S,6RS)-6-alkyl-5-benzyloxy-6-hydroxy-2-piperidinones and their tautomers with L-Selectride yields the corresponding dihydroxy amides with good to high syn-diastereoselectivity. nih.gov The steric bulk of L-Selectride often directs the hydride attack to the less hindered face of the carbonyl group, thereby controlling the stereochemical outcome of the reaction. wikipedia.orgyoutube.com

The choice of reducing agent and reaction conditions is paramount in achieving the desired regioselectivity and stereoselectivity in the reduction of spirooxazolidinone analogues.

Reducing AgentSubstrate TypeProduct TypeKey Features
L-SelectrideN-tert-butanesulfinyl ketimine estersα-Amino acidsHigh regio- and diastereoselectivity. nih.gov
L-Selectride(5S,6RS)-6-alkyl-5-benzyloxy-6-hydroxy-2-piperidinonessyn-Dihydroxy amidesModerate to high syn-diastereoselectivity. nih.gov
L-Selectrideα-Substituted α,β-unsaturated N-sulfinyl ketiminesEnesulfinamidesStereodivergent conjugate reduction. rsc.org

Nucleophilic and Electrophilic Substitution Reactions on the Spiro Scaffolds

The reactivity of spiro-oxazolidinones, such as this compound, is characterized by reactions at the oxazolidinone ring and its substituents. These transformations are crucial for the synthesis of diverse derivatives and for understanding the chemical behavior of this class of compounds.

Nucleophilic Substitution Reactions:

The oxazolidinone ring is susceptible to nucleophilic attack, primarily at the carbonyl carbon (C-2). This can lead to ring-opening reactions, which are a form of nucleophilic acyl substitution. For instance, the hydrolysis of the oxazolidinone ring is a common reaction that proceeds under both acidic and basic conditions. psu.edu

In the case of spiro-oxazolidinones derived from the reaction of 2-bromo-2-methylpropanamides with lactams, acid-catalyzed hydrolysis leads to the opening of the oxazolidinone ring to form α-aminoester amides. psu.edu The relative ease of this hydrolysis can be influenced by the size of the lactam ring fused in the spiro system, with the order being (3a) > (3c) > (3b) in one study. psu.edu

Furthermore, nucleophilic substitution can occur at substituents on the spiro scaffold of analogues. For example, in the synthesis of certain complex oxazolidinone antibacterials, modifications at the C5-side chain are achieved through substitution reactions involving aliphatic and heteroaromatic groups. digitellinc.com

Electrophilic Substitution Reactions:

Electrophilic substitution reactions on the spiro-oxazolidinone scaffold primarily involve the nitrogen atom of the oxazolidinone ring. The nitrogen atom, being a secondary amide, can act as a nucleophile and react with various electrophiles.

A key example is N-acylation, where an acyl group is introduced onto the nitrogen atom. This reaction is fundamental in the use of oxazolidinones as chiral auxiliaries in asymmetric synthesis. nih.govchemrxiv.orgbohrium.comchemistryviews.org Traditional methods for N-acylation often require strong bases and highly reactive acylating agents like acid chlorides or anhydrides. chemrxiv.orgchemistryviews.org However, milder methods have been developed, such as the use of acid fluorides with gentle bases like triethylamine, which can yield N-acylated products in high yields. nih.gov Another modern approach involves the use of N-heterocyclic carbene (NHC) catalysis to activate aldehydes, allowing for N-acylation to occur under aerobic conditions at room temperature. chemrxiv.orgchemistryviews.org

Alkylation of groups attached to the spiro scaffold is another important transformation. For instance, the α-tertiary alkylation of N-(arylacetyl)oxazolidinones has been achieved using zirconium enolates, allowing for the formation of a quaternary carbon center adjacent to the oxazolidinone ring system. nih.gov This demonstrates that while direct electrophilic substitution on the carbon framework of the spiro system is not common, functionalization of substituents is a viable strategy for elaborating the scaffold.

Interactive Table of Nucleophilic and Electrophilic Substitution Reactions of Spiro-Oxazolidinone Analogues

Reaction TypeSubstrate/AnalogueReagents/ConditionsProduct TypeReference(s)
Nucleophilic Acyl Substitution (Hydrolysis) Pyrrolidino-spiro-oxazolidin-4-onesAcidic buffer (pH 1.1-2.3), 25 °Cα-Aminoester amides psu.edu
Nucleophilic Acyl Substitution (Hydrolysis) Piperidino-spiro-oxazolidin-4-onesAcidic buffer (pH 1.1-2.3), 25 °Cα-Aminoester amides psu.edu
Nucleophilic Acyl Substitution (Hydrolysis) Azepino-spiro-oxazolidin-4-onesAcidic buffer (pH 1.1-2.3), 25 °Cα-Aminoester amides psu.edu
Electrophilic Substitution (N-Acylation) OxazolidinonesAcid fluorides, (i)Pr₂NEt or NEt₃N-Acylated oxazolidinones nih.gov
Electrophilic Substitution (N-Acylation) Oxazolidinones and PyrrolidinonesAldehydes, NHC catalyst, DBU, airN-Acylated oxazolidinones chemrxiv.orgchemistryviews.org
Electrophilic Substitution (Alkylation of substituent) N-(Arylacetyl)oxazolidinonest-BuBr, TiCl₄α-Tertiary alkylated oxazolidinone nih.gov

Degradation Pathways and Chemical Stability (Excluding Safety/Toxicity Profiles)

The chemical stability of this compound and its analogues is a critical aspect of their chemical profile. Degradation can occur through several pathways, with hydrolysis and thermal decomposition being the most significant.

Hydrolytic Stability:

The oxazolidinone ring is susceptible to hydrolysis, which involves the cleavage of the carbamate (B1207046) bond. This process can be catalyzed by both acids and bases. psu.edu The rate of hydrolysis is dependent on the pH of the environment. For some anticancer drugs, their hydrolytic stability was assessed according to OECD 111 procedures, showing that at environmentally relevant temperatures, some compounds can be quite persistent. nih.gov For spiro-oxazolidinones, the stability can be influenced by the nature of the spirocyclic system. In one study, the hydrolysis of spiro-oxazolidinones was followed kinetically in various buffer solutions, indicating that the degradation rate is pH-dependent. psu.edu

In the context of polyurethane coatings, bisoxazolidines, which are related structures, are designed to hydrolyze in the presence of moisture to form amine and hydroxyl groups that then react to cure the coating. This hydrolysis is often catalyzed by acids.

Thermal Stability:

The thermal stability of spirocyclic compounds can be quite high. For example, a series of spiro polycycloacetals, which share the spirocyclic feature, exhibited high thermal stabilities with degradation temperatures (at 5% mass loss) in the range of 343–370 °C. rsc.org The thermal decomposition of oxomemazine, a compound with a different heterocyclic structure, was studied using thermogravimetry and showed distinct degradation stages at elevated temperatures. nih.gov While specific data for this compound is not available, the general stability of the oxazolidinone ring and the spirocyclic system suggests a reasonable degree of thermal stability under normal conditions.

Interactive Table of Degradation and Stability Data for Analogous Compounds

Compound Type/AnalogueDegradation PathwayConditionsKey FindingsReference(s)
Spiro-oxazolidinones Hydrolysis (Ring Opening)Acidic buffers (pH 1.1 - 6.9)Rate of hydrolysis is pH-dependent and influenced by the spiro-ring structure. psu.edu
Cyclophosphamide and Ifosfamide HydrolysispH 4, 7, 9 at 50 °CUnstable under these conditions, but estimated t₁/₂ at 25 °C is >1 year for other tested drugs. nih.gov
Spiro Polycycloacetals Thermal DegradationThermogravimetric Analysis (TGA)High thermal stability with 5% mass loss occurring between 343–370 °C. rsc.org
Oxidized spiro-OMeTAD Chemical ReductionContact with perovskite compositions, elevated temperaturesReadily reduced to the neutral molecule, indicating instability in this specific chemical environment.

Computational and Theoretical Studies on the 1 Oxa 3 Azaspiro 4.5 Decan 2 One System

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of the spirocyclic system.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For the 1-oxa-3-azaspiro[4.5]decan-2-one scaffold, DFT calculations can predict a range of properties that are key to understanding its chemical behavior.

Electronic Properties: Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this system, the carbonyl oxygen of the lactone and the nitrogen atom are expected to be electron-rich, while the carbonyl carbon is an electrophilic center, making it susceptible to nucleophilic attack.

Reactivity Indices: DFT allows for the calculation of reactivity descriptors such as chemical hardness, softness, and electronegativity. These indices provide a quantitative measure of the molecule's resistance to change in its electron distribution and its tendency to attract electrons, thereby predicting its behavior in chemical reactions.

Understanding the mechanism of chemical reactions involving the 1-oxa-3-azaspiro[4.5]decan-2-one system requires the characterization of transition states—the highest energy point along a reaction coordinate. DFT is a key tool for locating and analyzing these transient structures.

By calculating the geometries and energies of reactants, products, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates. For instance, in reactions such as the hydrolysis of the lactone ring, DFT can model the approach of a nucleophile (e.g., a water molecule or hydroxide ion), the formation of a tetrahedral intermediate, and the subsequent ring-opening, providing a step-by-step energetic landscape of the process. These calculations can be compared with experimental kinetic data to validate the proposed mechanism.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment.

The 1-oxa-3-azaspiro[4.5]decan-2-one system possesses significant conformational flexibility, primarily due to the cyclohexane (B81311) ring. MD simulations can model the dynamic motions of the molecule, such as the "ring-flipping" kinetics of the cyclohexane moiety from one chair conformation to another.

A dynamic NMR study on a related compound, 3-methylene-1-oxaspiro[4.5]decan-2-one, provides valuable experimental data that can be correlated with MD simulations. The study revealed a specific activation energy for the ring reversal process, highlighting the energetic barrier between different conformations. MD simulations can model these processes in various environments, such as in different solvents or in a lipid bilayer, to understand how the environment influences the conformational landscape and dynamics.

Table 1: Thermodynamic and Kinetic Data for Ring Reversal in 3-Methylene-1-oxaspiro[4.5]decan-2-one
ParameterValueUnitDescription
ΔG°0.058kcal/molFree Energy Difference between axial and equatorial orientations of the C-O group.
ΔG‡10.9kcal/molActivation Free Energy for the ring reversal process.
ΔH‡9.60kcal/molActivation Enthalpy for the ring reversal process.
ΔS‡-5.9eu (entropy units)Activation Entropy for the ring reversal process.

MD simulations are also employed to predict and analyze the non-covalent interactions between the spiro compound and other molecules. By simulating the system in a solvent box (e.g., water, ethanol, or tetrahydrofuran), one can study solvation effects. Analysis of the simulation trajectories can reveal the formation of hydrogen bonds between the solvent and the lactone's carbonyl oxygen or the N-H group.

Furthermore, radial distribution functions can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms on the spiro compound. This provides a detailed picture of the solvation shell structure and preferred molecular interactions, which are fundamental to understanding the compound's solubility and behavior in solution during chemical reactions.

In Silico Modeling for Structure-Reactivity Relationships (Excluding SAR for therapeutic activity)

In silico modeling can establish relationships between the molecular structure of 1-oxa-3-azaspiro[4.5]decan-2-one derivatives and their chemical reactivity. By systematically modifying the parent structure—for example, by changing the ethyl group at the 4-position to other alkyl or functional groups—and recalculating quantum chemical properties, a quantitative structure-reactivity relationship (QSRR) can be developed.

For instance, one could investigate how substituents on the cyclohexane ring influence the stability of the lactone ring towards hydrolysis. By calculating properties like the partial charge on the carbonyl carbon and the LUMO energy for a series of derivatives, a predictive model can be built. This model could correlate these electronic parameters with the calculated activation energy for hydrolysis. Such studies are valuable for designing derivatives with specific, tailored chemical stability and reactivity profiles for applications in materials science or synthetic chemistry.

Future Directions and Emerging Research Avenues

Advancements in Asymmetric Synthesis of Spiro[4.5]decan-2-ones

The biological activity of chiral spirocycles is often dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic methods is a primary focus of current research. While classical approaches to spirocycle synthesis exist, modern advancements are centered on asymmetric catalysis to afford enantiomerically pure products.

Recent strategies have explored the use of organocatalysis and transition-metal catalysis to achieve high levels of enantioselectivity in the synthesis of spirocyclic frameworks. For instance, methods involving intramolecular dearomatization reactions and palladium-catalyzed aza-[3+2] cycloadditions have shown promise in constructing 1-azaspiro[4.5]decane scaffolds. researchgate.net These approaches offer pathways to spiro-compounds with a high degree of structural complexity and stereochemical control. The development of novel chiral ligands and catalysts continues to be a vibrant area of research, aiming to improve yields and selectivities for a broader range of spirocyclic systems, including the 1-oxa-3-azaspiro[4.5]decan-2-one core.

A significant challenge remains in the enantioselective construction of the spirocyclic core, and this has been a long-standing goal for organic chemists. researchgate.net The difficulty in achieving this has made these compounds underrepresented in pharmaceutical libraries, despite their promising 3D properties and presence in some natural products. researchgate.net

Integration of Flow Chemistry and Biocatalysis in Production

The translation of promising spirocyclic compounds from laboratory-scale synthesis to industrial production necessitates innovative manufacturing processes. Flow chemistry and biocatalysis are two such technologies that are poised to revolutionize the production of complex molecules like 4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for higher yields and purity. syrris.com The ability to precisely control parameters such as temperature, pressure, and reaction time allows for the optimization of reaction conditions that may be challenging to achieve in a batch reactor. syrris.com The application of flow chemistry to the synthesis of spirocyclic polyketides has already been demonstrated, showcasing its potential to accelerate the production of complex natural products and their analogs. nih.gov This technology could be instrumental in the scalable and efficient synthesis of various spiro[4.5]decan-2-one derivatives.

Biocatalysis: Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions, making them an attractive tool for green and sustainable chemistry. nih.govmdpi.com The use of biocatalysts in the synthesis of active pharmaceutical ingredients (APIs) is a rapidly growing field. nih.gov Engineered enzymes, such as ketoreductases and transaminases, have been successfully employed in the industrial synthesis of chiral molecules. nih.gov For spirocyclic compounds, biocatalysis could be employed for the asymmetric synthesis of key chiral building blocks or for the direct enzymatic cyclization to form the spirocyclic core. nih.gov Recent research has shown the potential of engineered enzymes to catalyze the formation of complex ring structures, including spiro-tetrahydroisoquinolines, in a single step with good yields and enantiomeric excess. nih.gov

TechnologyPotential Advantages in Spirocycle Production
Flow Chemistry Enhanced safety, improved reaction control, higher yields and purity, scalability. syrris.comnih.gov
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly, potential for novel transformations. nih.govmdpi.com

Novel Applications in Non-Pharmacological Chemical Disciplines

While the primary focus of spirocyclic compound research has been in drug discovery, their unique structural and chemical properties suggest potential applications in other areas of chemistry. The rigid, three-dimensional nature of the spiro[4.5]decan-2-one scaffold could be exploited in materials science, agrochemicals, and as chiral ligands in catalysis.

In materials science , the incorporation of spirocyclic units into polymers could lead to materials with novel thermal and mechanical properties. Their rigid structure could enhance the glass transition temperature and modulus of polymers. Furthermore, the chirality of these compounds could be harnessed to create chiral polymers with applications in separation science and chiroptical materials.

In the field of agrochemicals , spirocyclic compounds are already present in some commercial products. The development of new spiro[4.5]decan-2-one derivatives could lead to the discovery of novel herbicides, insecticides, or fungicides with improved efficacy and environmental profiles.

As chiral ligands , enantiomerically pure spirocyclic compounds have the potential to be used in asymmetric catalysis. The well-defined three-dimensional structure of the spiro scaffold could provide a chiral environment that influences the stereochemical outcome of a chemical reaction.

Computational Design and Predictive Modeling for New Spirocyclic Entities

The vast chemical space of possible spirocyclic compounds presents a significant challenge for traditional discovery methods. Computational design and predictive modeling are becoming indispensable tools for navigating this complexity and accelerating the discovery of new spirocyclic entities with desired properties. nih.govyoutube.com

Computational Design: By using molecular modeling and computational chemistry techniques, researchers can design novel spiro[4.5]decan-2-one derivatives in silico. rsc.org These methods allow for the exploration of a wide range of substituents and structural modifications to predict their impact on factors like binding affinity to a biological target or material properties. Virtual libraries of spirocyclic compounds can be generated and screened against biological targets to identify promising candidates for synthesis and experimental testing. acs.org

Predictive Modeling: Machine learning and artificial intelligence are being increasingly used to develop predictive models for various chemical properties. youtube.com These models can be trained on existing data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new spirocyclic compounds. youtube.com By identifying potential liabilities early in the design process, these predictive tools can help to reduce the attrition rate of compounds in later stages of development. The use of computational techniques is expected to play a crucial role in overcoming the synthetic challenges associated with spirocyclic compounds by allowing for more targeted and efficient optimization studies. nih.gov

Q & A

Q. What are the established synthetic routes for 4-Ethyl-1-oxa-3-azaspiro[4.5]decan-2-one, and how can experimental reproducibility be ensured?

A common method involves cyclization of intermediates like nitroso derivatives under controlled conditions. For example, 1-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one is synthesized via stepwise acetal formation and nitroso group introduction, requiring precise temperature control and anhydrous solvents to avoid side reactions . Reproducibility hinges on rigorous purification (e.g., column chromatography) and characterization via NMR and MS. Reaction monitoring by TLC is critical to confirm intermediate formation .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:

  • Growing high-quality crystals via slow evaporation (e.g., using ethanol/water mixtures).

  • Data collection on a diffractometer (e.g., STOE IPDS II) with Mo-Kα radiation (λ = 0.71073 Å) .

  • Refinement using SHELXL for small-molecule structures, which optimizes parameters like bond lengths, angles, and displacement factors . Example structural

    ParameterValue
    Space groupP1
    Unit cell (Å)a=8.1878, b=10.2241
    R factor0.035

Validation with PLATON or OLEX2 ensures absence of twinning or disorder .

Advanced Research Questions

Q. How can Cremer-Pople puckering coordinates be used to analyze the conformational flexibility of the spiro ring system?

The spiro ring’s non-planarity is quantified using Cremer-Pople parameters (q, θ, φ), derived from atomic coordinates. For this compound:

  • Calculate the mean plane of the 5-membered ring via least-squares fitting.
  • Determine out-of-plane displacements (z_i) and compute amplitude (q) and phase angles (θ, φ) to describe puckering modes . Software like Gaussian or ORCA automates this analysis. Comparative studies with derivatives (e.g., 3-butyl-8-[2-(4-fluorophenyl)ethyl] analogs) reveal substituent effects on ring strain .

Q. What mechanistic insights explain the formation of spirolactams in radical-mediated cyclization reactions involving this compound?

Primary carboxamidyl radicals undergo 1,5-hydrogen atom transfer (HAT) followed by oxidation and cyclization. Key factors:

  • Electron-withdrawing groups (e.g., -OAc) favor lactone formation via stabilization of the oxocarbenium intermediate.
  • Substituents with moderate polarity (e.g., -OMe) yield lactam/lactone mixtures due to competing pathways . EPR spectroscopy or radical trapping experiments (e.g., TEMPO) validate radical intermediates.

Q. How should researchers resolve discrepancies in crystallographic data, such as anomalous bond lengths or thermal motion artifacts?

  • Anomalous bonds : Check for disorder using Fourier difference maps; re-refine with PART instructions in SHELXL .
  • Thermal motion : Apply anisotropic displacement parameter (ADP) restraints or use TLS refinement to model rigid-body motion . Tools like WinGX integrate validation modules (e.g., CHECKCIF) to flag outliers .

Q. What strategies optimize the synthesis of derivatives with modified substituents (e.g., 3-butyl or 8-phenethyl groups)?

  • Substituent introduction : Use nucleophilic alkylation (e.g., phenethyl bromide) at the amine or oxygen sites under basic conditions (K₂CO₃/DMF) .
  • Yield improvement : Screen catalysts (e.g., Pd/C for hydrogenation) or employ microwave-assisted synthesis to reduce reaction times . Monitor regioselectivity via LC-MS to avoid byproducts.

Methodological Notes

  • Software : SHELX (refinement) , ORTEP-3 (graphics) , and Mercury (visualization) are essential for structural studies.
  • Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify outliers .
  • Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres for nitroso intermediates to prevent decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.